molecular formula C18H26N4O3 B2700999 3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034343-65-0

3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No.: B2700999
CAS No.: 2034343-65-0
M. Wt: 346.431
InChI Key: ZHMZAMXMEHRIFB-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with diethoxy groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the diethoxy groups through an alkylation reaction. The triazole ring can be synthesized via a click chemistry approach, which involves the cycloaddition of an azide and an alkyne under copper-catalyzed conditions . The final step involves coupling the triazole-substituted intermediate with the benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is unique due to the combination of its diethoxy-substituted benzamide core and the triazole ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3,4-diethoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-5-24-16-8-7-14(11-17(16)25-6-2)18(23)21-15(13(3)4)12-22-19-9-10-20-22/h7-11,13,15H,5-6,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMZAMXMEHRIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(CN2N=CC=N2)C(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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